molecular formula C6H5BrClNO2S B13247978 (5-Bromopyridin-3-YL)methanesulfonyl chloride

(5-Bromopyridin-3-YL)methanesulfonyl chloride

Cat. No.: B13247978
M. Wt: 270.53 g/mol
InChI Key: ONRPRHDJLLRJKO-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and pharmaceutical research due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-YL)methanesulfonyl chloride typically involves the reaction of 5-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Coupling reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.

    Coupling reactions: Palladium catalysts and bases such as potassium carbonate in organic solvents like toluene or DMF.

    Hydrolysis: Water or aqueous solutions under mild conditions.

Major Products Formed

    Nucleophilic substitution: Formation of sulfonamides, sulfonate esters, or sulfonothioates.

    Coupling reactions: Formation of biaryl compounds or other coupled products.

    Hydrolysis: Formation of 5-bromopyridine-3-sulfonic acid.

Scientific Research Applications

(5-Bromopyridin-3-YL)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of bioactive compounds and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-YL)methanesulfonyl chloride is primarily based on its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The bromine atom allows for further functionalization through cross-coupling reactions, enabling the synthesis of diverse chemical entities.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromopyridin-3-YL)methanesulfonyl chloride
  • (5-Chloropyridin-3-YL)methanesulfonyl chloride
  • (5-Bromopyridin-2-YL)methanesulfonyl chloride

Uniqueness

(5-Bromopyridin-3-YL)methanesulfonyl chloride is unique due to the specific positioning of the bromine and sulfonyl chloride groups on the pyridine ring. This arrangement provides distinct reactivity patterns and allows for selective functionalization, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C6H5BrClNO2S

Molecular Weight

270.53 g/mol

IUPAC Name

(5-bromopyridin-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H5BrClNO2S/c7-6-1-5(2-9-3-6)4-12(8,10)11/h1-3H,4H2

InChI Key

ONRPRHDJLLRJKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)CS(=O)(=O)Cl

Origin of Product

United States

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